4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine
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Overview
Description
4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. It is composed of a naphtho[1,2-b]thiophene core linked to a morpholine moiety through a carbonyl group. This structure imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine typically involves the following steps:
Formation of the naphtho[1,2-b]thiophene core: This can be achieved through a series of cyclization reactions involving appropriate starting materials such as naphthalene derivatives and thiophene precursors.
Introduction of the carbonyl group: The carbonyl group can be introduced via acylation reactions using reagents like acyl chlorides or anhydrides.
Attachment of the morpholine moiety: The final step involves the reaction of the intermediate compound with morpholine under suitable conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism by which 4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid
- Thiophene derivatives : Various thiophene-based compounds with similar structural features .
Uniqueness
4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine is unique due to its specific combination of a naphtho[1,2-b]thiophene core and a morpholine moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
4,5-dihydrobenzo[g][1]benzothiol-2-yl(morpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c19-17(18-7-9-20-10-8-18)15-11-13-6-5-12-3-1-2-4-14(12)16(13)21-15/h1-4,11H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPREAOAIOZWBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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